molecular formula C62H107N23O20S2 B1679558 Peptide 74 CAS No. 132116-39-3

Peptide 74

Cat. No. B1679558
CAS RN: 132116-39-3
M. Wt: 1558.8 g/mol
InChI Key: DAZBILQQVFBVPE-XKKUQSFHSA-N
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Description

Peptide 74 is a synthetic peptide that contains the sequence immediately upstream of the cleavage site of the 72-kDa type IV collagenase and other members of the matrix metalloproteinase family;  inhibits the activated form of this enzyme.

Scientific Research Applications

Molecular Design and Receptor-Selective Ligands

Research in peptide and protein ligands, focusing on interactions with receptors or acceptor molecules, highlights the development of peptide ligands with potent and specific biological and conformational properties. This area is crucial for understanding the design of peptides in various biological contexts (Hruby, Al-Obeidi, & Kazmierski, 1990).

Peptide Therapeutics

Peptides are known for their high selectivity and efficacy, coupled with safety and tolerance. Approximately 140 peptide therapeutics are under clinical evaluation, exploring beyond traditional peptide design. This includes multifunctional, cell penetrating peptides, and peptide drug conjugates (Fosgerau & Hoffmann, 2015).

Data Mining in Peptide Research

A software tool for data mining in peptide research facilitates the discovery of physicochemical properties of specific peptides. This tool aids in peptide sequence analysis, enhancing classification, prediction accuracy, and new amino acid sequence engineering (Terziyski et al., 2023).

Short Peptides in Biomedical Research

Short peptides are fundamental in biomedical research, with significant promise in bio-therapies. They carry crucial molecular information and have diverse therapeutic applications, including crossing membranes and reaching intracellular targets (Apostolopoulos et al., 2021).

Bioactive Peptides in Health

Bioactive peptides, comprising 2-30 amino acids, exhibit various bioactivities like antihypertensive, opioid, antioxidant, and antithrombotic effects. They hold potential for disease prevention associated with metabolic syndrome and mental health (Lafarga & Hayes, 2014).

Peptide Stability and Bioavailability

The development of short peptide-based drugs is challenged by their poor metabolic stability and low bioavailability. Modifications and design strategies are explored to overcome these limitations, improving drug potential (Adessi & Soto, 2002).

Organometallic-Peptide Bioconjugates

The conjugation of peptides with organometallic moieties offers new opportunities in biomedical research. This approach alters the biomedical properties of peptides, expanding their applications in medicine (Albada & Metzler‐Nolte, 2016).

SPOT-Technology in Peptide Research

Peptide arrays synthesized via SPOT-technology are a powerful proteomics technique. They facilitate the study of molecular recognition and the identification of biologically active peptides (Reineke, Volkmer‐Engert, & Schneider-Mergener, 2001).

properties

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H107N23O20S2/c1-29(2)47(57(101)74-30(3)48(92)81-38(60(104)105)25-43(65)88)83-53(97)36(26-45(90)91)80-55(99)41-16-11-22-85(41)59(103)37(24-42(64)87)75-44(89)27-73-49(93)39(28-106)82-51(95)33(14-9-20-72-62(69)70)77-54(98)40-15-10-21-84(40)58(102)35(12-6-7-18-63)79-50(94)32(13-8-19-71-61(67)68)76-52(96)34(17-23-107-5)78-56(100)46(66)31(4)86/h29-41,46-47,86,106H,6-28,63,66H2,1-5H3,(H2,64,87)(H2,65,88)(H,73,93)(H,74,101)(H,75,89)(H,76,96)(H,77,98)(H,78,100)(H,79,94)(H,80,99)(H,81,92)(H,82,95)(H,83,97)(H,90,91)(H,104,105)(H4,67,68,71)(H4,69,70,72)/t30-,31+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZBILQQVFBVPE-XKKUQSFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H107N23O20S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1558.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peptide 74

CAS RN

132116-39-3
Record name Peptide 74
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132116393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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